molecular formula C23H22N4O5 B2867736 2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-[4-(furan-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile CAS No. 941260-21-5

2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-[4-(furan-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile

Cat. No.: B2867736
CAS No.: 941260-21-5
M. Wt: 434.452
InChI Key: BKUMAGDBWPNILF-SOFGYWHQSA-N
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Description

The compound 2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-[4-(furan-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile is a heterocyclic oxazole derivative with distinct structural features:

  • Oxazole core: A five-membered aromatic ring containing one oxygen and one nitrogen atom.
  • Position 2: An (E)-configured ethenyl group linked to a 3,4-dimethoxyphenyl substituent.
  • Position 5: A piperazine ring acylated with a furan-2-carbonyl group.

This combination of methoxy, furan, and nitrile moieties suggests unique electronic, steric, and pharmacokinetic properties compared to analogs .

Properties

IUPAC Name

2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-[4-(furan-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O5/c1-29-18-7-5-16(14-20(18)30-2)6-8-21-25-17(15-24)23(32-21)27-11-9-26(10-12-27)22(28)19-4-3-13-31-19/h3-8,13-14H,9-12H2,1-2H3/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKUMAGDBWPNILF-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CO4)C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CO4)C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Analysis and Molecular Features

The table below highlights structural differences between the target compound and similar oxazole derivatives:

Compound Name (Reference) Piperazine Substituent Ethenyl/Phenyl Substituent Molecular Weight* Key Structural Features
Target Compound Furan-2-carbonyl 3,4-Dimethoxyphenyl ethenyl ~506.5 g/mol Methoxy groups (electron-donating), furan (oxygen heterocycle), nitrile
5-[4-(4-Fluorobenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile 4-Fluorobenzoyl Phenyl ~433.4 g/mol Fluorine (electron-withdrawing), benzoyl group, no ethenyl
5-[4-(3-Chlorobenzoyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile 3-Chlorobenzoyl Furan-2-yl ~440.9 g/mol Chlorine substituent, furan at position 2, no ethenyl
2-[(E)-2-(4-Fluorophenyl)ethenyl]-5-[4-(4-fluorobenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile 4-Fluorobenzoyl 4-Fluorophenyl ethenyl ~504.5 g/mol Dual fluorine substituents, fluorobenzoyl, ethenyl group
2-[(E)-2-(3,4-Dimethoxyphenyl)ethenyl]-5-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile Thiophene-2-carbonyl 3,4-Dimethoxyphenyl ethenyl ~522.6 g/mol Thiophene (sulfur heterocycle) vs. furan, methoxy groups

*Molecular weights estimated based on substituents and standard atomic masses.

Key Structural and Functional Differences

Piperazine Substituents
  • Target Compound : The furan-2-carbonyl group introduces an oxygen heterocycle, which may enhance hydrogen bonding and metabolic stability compared to benzoyl analogs .
  • Fluorobenzoyl Analogs () : Fluorine’s electron-withdrawing nature increases polarity and may improve binding to hydrophobic pockets in biological targets.
Ethenyl/Phenyl Substituents
  • This contrasts with fluorine-substituted ethenyl groups (), which reduce electron density .
  • Furan-2-yl () : The absence of an ethenyl group reduces conjugation length, possibly diminishing UV absorption properties compared to the target compound .
Nitrile Group

All compounds share a nitrile at position 4, which contributes to dipole interactions and metabolic resistance. However, steric effects from adjacent substituents (e.g., methoxy vs. fluorine) may modulate its reactivity .

Pharmacological Implications (Theoretical)

While direct bioactivity data are absent in the evidence, structural trends suggest:

  • Target Compound : The methoxy and furan groups may improve blood-brain barrier penetration compared to fluorinated analogs.
  • Thiophene Derivative () : Higher lipophilicity could enhance tissue distribution but increase CYP450-mediated metabolism .
  • Fluorobenzoyl Analogs () : Fluorine’s electronegativity may enhance target affinity in enzymes like kinases or GPCRs .

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